molecular formula C13H14Cl2N2O2 B7440257 (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide

Número de catálogo B7440257
Peso molecular: 301.16 g/mol
Clave InChI: IWEORYWTYHYLLH-SECBINFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor that has shown potential in the treatment of cancer. It belongs to the class of benzamide derivatives and has a molecular weight of 370.2 g/mol.

Mecanismo De Acción

Studies: Further studies may be conducted to elucidate the molecular mechanisms underlying the anti-tumor activity of (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include combination therapy, biomarker identification, development of analogs, and mechanism of action studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide has several advantages as a research tool, including its high potency and specificity for HDAC inhibition. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate formulation and control experiments.

Direcciones Futuras

There are several future directions for research on (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide, including:
1. Combination therapy: this compound may be used in combination with other cancer therapies to enhance their efficacy and reduce toxicity.
2. Biomarker identification: Biomarkers may be identified to predict the response of cancer patients to this compound and to monitor treatment efficacy.
3. Development of analogs: Analog compounds may be developed to improve the pharmacokinetic and pharmacodynamic properties of this compound.
4.

Métodos De Síntesis

The synthesis of (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with 6-oxopiperidin-2-ylmethanol to obtain the intermediate compound, which is then reacted with (R)-2-amino-1-butanol to obtain the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound have been optimized.

Aplicaciones Científicas De Investigación

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In preclinical studies, this compound has demonstrated anti-tumor activity in animal models of cancer. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients.

Propiedades

IUPAC Name

2,4-dichloro-N-[[(2R)-6-oxopiperidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-8-4-5-10(11(15)6-8)13(19)16-7-9-2-1-3-12(18)17-9/h4-6,9H,1-3,7H2,(H,16,19)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEORYWTYHYLLH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.